![molecular formula C11H11IN2O B1413755 1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole CAS No. 1879497-49-0](/img/structure/B1413755.png)
1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole
Overview
Description
“1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted at the 1-position with a 4-iodobenzyl group and at the 4-position with a methoxy group .
Molecular Structure Analysis
The molecular structure of “1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole” would consist of a pyrazole ring substituted with a 4-iodobenzyl group and a methoxy group. The presence of the iodine atom would likely make the molecule quite heavy and potentially reactive .Physical And Chemical Properties Analysis
Based on the structure, “1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole” is likely to be a solid at room temperature. The presence of the iodine atom would likely make the compound quite dense .Scientific Research Applications
Synthesis and Bioevaluation
Pyrazoles, including 1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole, are highlighted for their significant agrochemical and pharmaceutical activities. Innovative developments in synthetic strategies and biological activities found in pyrazole derivatives are discussed. A series of pyrazole derivatives have been synthesized under specific conditions, showing potential physical and chemical properties like herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities (Sheetal et al., 2018).
Medicinal Chemistry and Therapeutics
Pyrazole derivatives, including the specific compound , have demonstrated a wide range of biological functions. Their structural diversity enables them to act as antimicrobial, anticancer, and antimalarial agents against multiple targets such as DNA gyrase, topoisomerase IV, Hsp90, and several kinase enzymes. This versatility in the biotic region has attracted significant scientific interest (D. Karati et al., 2022).
Multicomponent Synthesis for Bioactive Derivatives
The multicomponent reactions (MCRs) synthesis of pyrazole derivatives by pot, atom, and step economy (PASE) synthesis has seen increasing popularity. This method facilitates the development of biologically active molecules containing the pyrazole moiety with diverse activities such as antibacterial, anticancer, and antioxidant. The focus is on the synthesis of these derivatives exclusively via an MCR, underscoring their therapeutic potential (Diana Becerra et al., 2022).
Antioxidant Activity Analysis
The study of antioxidants, including those derived from pyrazole compounds, plays a significant role across various fields, including medicine. Different tests and methodologies have been developed to determine the antioxidant activity of compounds, providing valuable insights into their potential therapeutic applications (I. Munteanu & C. Apetrei, 2021).
Mechanism of Action
properties
IUPAC Name |
1-[(4-iodophenyl)methyl]-4-methoxypyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IN2O/c1-15-11-6-13-14(8-11)7-9-2-4-10(12)5-3-9/h2-6,8H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INOSTVPNFPQSQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1)CC2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Iodobenzyl)-4-methoxy-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.